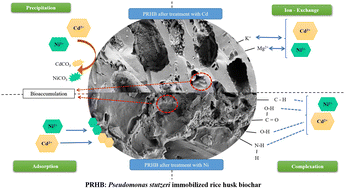Developing a biocatalyst showcasing the synergistic effect of rice husk biochar and bacterial cells for the removal of heavy metals†
New Journal of Chemistry Pub Date: 2023-10-30 DOI: 10.1039/D3NJ02889E
Abstract
Heavy metals like cadmium (Cd) and nickel (Ni) are toxic pollutants that affect the environment and pose health risks. Removal of Cd and Ni through bioremediation in the presence of biochar is a sustainable strategy. This study investigated the removal of Cd and Ni by Pseudomonas stutzeri immobilized on rice husk biochar (PRHB). The removal efficiency was calculated by varying the culture incubation time, pH, temperature, biocatalyst dosage, and initial metal ion concentration. PRHB showed a maximum metal removal capacity of 95% Cd and 92% Ni. The removal efficiency of PRHB was higher than that of free cells, which could be attributed to simultaneous adsorption, ion exchange, complexation, precipitation, and bioaccumulation caused by the biochar carrier and bacteria. The rice husk biochar material served as both an adsorbent and a carrier supplying nutrients for the growth of the bacteria. Considering the excellent metal ion removal capability and reusability, the use of PRHB could be a promising, cost-effective, and environment-friendly strategy for treating wastewater containing heavy metals.


Recommended Literature
- [1] Rapid cellextraction in aqueous two-phase microdroplet systems
- [2] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [3] Contents list
- [4] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [5] A supramolecular dual-donor artificial light-harvesting system with efficient visible light-harvesting capacity†
- [6] Green assessment of polymer microparticles production processes: a critical review†
- [7] Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene)
- [8] The Core Diseasome†‡
- [9] Synthesis of thyminyl stilbazoles and their photo-reactivity†
- [10] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 16514-83-3
-
CAS no.: 156779-05-4
-
CAS no.: 13446-44-1









